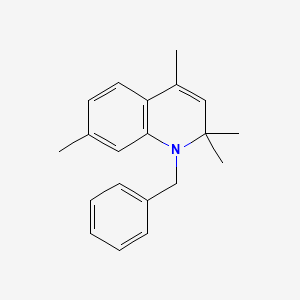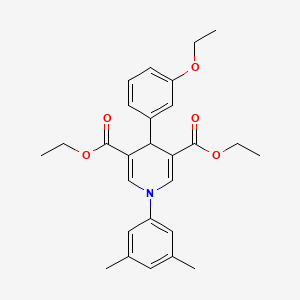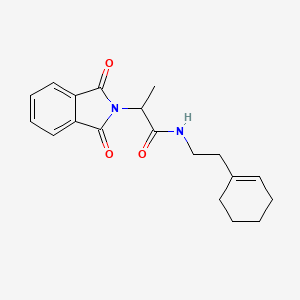
1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with diverse substituents.
Scientific Research Applications
1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential for understanding its biological effects and therapeutic potential.
Comparison with Similar Compounds
- 1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydro-quinoline
- 1-Benzyl-2,2,4-trimethyl-1,2-dihydro-quinoline
- 2,2,4,8-tetramethyl-6-trityl-1,2-dihydro-quinoline
Comparison: 1-Benzyl-2,2,4,7-tetramethyl-1,2-dihydro-quinoline is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C20H23N |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-benzyl-2,2,4,7-tetramethylquinoline |
InChI |
InChI=1S/C20H23N/c1-15-10-11-18-16(2)13-20(3,4)21(19(18)12-15)14-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 |
InChI Key |
NKTBBJDJAOIPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(N2CC3=CC=CC=C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B11646322.png)

![(5Z)-3-(4-chlorobenzyl)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11646332.png)
![(5E)-5-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11646335.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11646344.png)
![propyl 4-(4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B11646352.png)
![ethyl {10-[3-(morpholin-4-yl)propanoyl]-5-oxido-10H-phenothiazin-2-yl}carbamate](/img/structure/B11646359.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646361.png)
![Ethyl 7-chloro-4-[(2-methoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11646376.png)


![4-chloro-2-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11646401.png)
![(6Z)-2-cyclohexyl-6-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646406.png)
